molecular formula CH9MgMnN2NaO15S3 B1226862 Carboxylin CAS No. 37330-47-5

Carboxylin

Cat. No.: B1226862
CAS No.: 37330-47-5
M. Wt: 487.5 g/mol
InChI Key: IUIYEXCXIIWZQN-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxylin is a compound primarily associated with carboxyl-group-containing molecules, particularly in cellulose chemistry and metabolic studies. Its applications span material science and biochemistry, as evidenced by two key contexts:

  • Cellulose Chemistry: this compound is used to quantify carboxyl content in oxidized celluloses. A spectrophotometric method measures absorption at 5.8 μm, utilizing polystyrene as a reference band at 6.2 μm. This technique detects as little as 0.1 mmol/g of carboxyl groups, demonstrating sensitivity comparable to traditional calcium acetate methods .
  • Biochemical Role: In diabetes research, this compound modulates tricarboxylic acid (TCA) cycle intermediates in rabbit tissues under alloxan-induced diabetic conditions. It alters levels of free amino acids, urea, and TCA metabolites, suggesting a regulatory role in mitochondrial energy metabolism .

Preparation Methods

Oxidation of Primary Alcohols and Aldehydes

The oxidation of primary alcohols and aldehydes remains one of the most direct routes to carboxylic acids. Primary alcohols undergo oxidation to aldehydes, which are further oxidized to carboxylic acids under strong oxidizing conditions. Potassium permanganate (KMnO₄) in acidic or alkaline media is a classical reagent for this transformation, achieving high yields across diverse substrates . For instance, the oxidation of ethanol to acetic acid proceeds via an aldehyde intermediate, with KMnO₄ facilitating the final conversion to the carboxylic acid .

Mild oxidizing agents, such as pyridinium chlorochromate (PCC), selectively oxidize alcohols to aldehydes without over-oxidation, but stronger agents like chromium trioxide (CrO₃) are required for complete conversion to carboxylic acids . Recent advancements have explored catalytic systems using transition metals (e.g., ruthenium or iridium) to enhance efficiency and reduce environmental impact . For example, iridium-based catalysts enable the oxidation of methanol to formic acid under moderate conditions, though yields remain substrate-dependent .

Hydrolysis of Nitriles and Amides

Nitriles serve as versatile precursors to carboxylic acids through hydrolysis. This two-step process involves the nucleophilic substitution of alkyl halides with cyanide ions (Sₙ2 mechanism) to form nitriles, followed by acid- or base-catalyzed hydrolysis . Base hydrolysis produces carboxylate salts, which are acidified to yield free carboxylic acids. For example, benzyl chloride reacts with sodium cyanide to form benzyl nitrile, which hydrolyzes to phenylacetic acid under reflux with aqueous HCl .

Amides, intermediates in nitrile hydrolysis, can also be directly converted to carboxylic acids under acidic conditions. Mild reaction parameters are critical to prevent decarboxylation, particularly for thermally sensitive substrates . Industrial applications favor this method for synthesizing aromatic acids, such as terephthalic acid from p-xylene nitrile .

Carboxylation of Organometallic Reagents

Grignard reagents (organomagnesium compounds) react with carbon dioxide to form carboxylic acids via carboxylation. This method elongates carbon chains by one atom, making it invaluable for synthesizing branched and aromatic acids . For instance, methylmagnesium bromide reacts with CO₂ to form acetic acid after acidification .

Mechanistically, the Grignard reagent acts as a strong nucleophile, attacking electrophilic CO₂ to form a carboxylate intermediate. Subsequent protonation releases the carboxylic acid. Limitations include the sensitivity of Grignard reagents to moisture and the requirement for anhydrous conditions. Recent studies have explored alternatives, such as organozinc reagents, to improve functional group tolerance .

Carbonylation Reactions

Carbonylation introduces carbonyl groups into substrates using carbon monoxide (CO) or carbon dioxide (CO₂), offering atom-efficient pathways to carboxylic acids. Two prominent approaches include:

Hydrocarboxylation of Alkenes and Alkynes

α,β-Unsaturated carboxylic acids are synthesized via palladium- or rhodium-catalyzed hydrocarboxylation of alkenes. For example, ethylene reacts with CO₂ and hydrogen under iridium catalysis to form propionic acid . This method leverages the Water-Gas Shift Reaction (WGSR) to generate in situ CO, which participates in alkyl iodide carbonylation .

Carbonylation of Ethers and Halides

Ethers, such as dimethyl ether, undergo carbonylation with CO₂ and H₂ to yield higher carboxylic acids. An IrI₄/LiI catalytic system at 170°C and 5 MPa CO₂ pressure converts ethers to olefins, which are subsequently functionalized via alkyl iodides . Similarly, chloromethane carbonylation using RhX₃ (X = Cl, Br) catalysts produces acetyl chloride, hydrolyzed to acetic acid .

Method Catalyst Conditions Yield Substrate Scope
HydrocarboxylationIrI₄/LiI170°C, 5 MPa CO₂60-80%Ethers, olefins
Chloromethane carbonylationRhCl₃/KI180°C, 3 MPa CO85%Methyl chloride
Grignard carboxylationNoneAnhydrous CO₂, RT70-90%Alkyl halides

Alternative Synthetic Routes

Oxidation of Alkylbenzenes

Aromatic carboxylic acids, such as benzoic acid, are synthesized via vigorous oxidation of alkylbenzenes with chromic acid (H₂CrO₄). Tertiary alkyl groups resist oxidation, enabling selective synthesis of secondary and primary acids .

Ozonolysis of Alkenes

Ozonolysis cleaves alkenes to generate aldehydes or ketones, which are oxidized to carboxylic acids. For example, ozonolysis of styrene yields benzaldehyde, subsequently oxidized to benzoic acid .

Biotechnological Methods

Enzymatic oxidation using genetically modified microbes (e.g., E. coli) offers sustainable routes to chiral carboxylic acids. Lipases and acyltransferases catalyze ester hydrolysis with high enantioselectivity, though industrial scalability remains challenging .

Chemical Reactions Analysis

Types of Reactions

    Oxidation-Reduction: Manganese sulfate can undergo redox reactions, where manganese changes its oxidation state.

    Substitution: Sodium bicarbonate can participate in substitution reactions, especially in acidic conditions.

    Precipitation: Zinc sulfate can form precipitates with various anions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate for redox reactions involving manganese sulfate.

    Acids: Hydrochloric acid for substitution reactions with sodium bicarbonate.

    Bases: Sodium hydroxide for precipitation reactions with zinc sulfate.

Major Products

    Manganese Dioxide: Formed from the oxidation of manganese sulfate.

    Carbon Dioxide: Released during the decomposition of sodium bicarbonate.

    Zinc Hydroxide: Precipitated from zinc sulfate in basic conditions.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Carboxylin and its derivatives have been investigated for their pharmacological properties, particularly as potential drug candidates. A review highlighted the significance of carboxylic acid bioisosteres in drug design, noting that modifications to the carboxylate moiety can enhance metabolic stability and bioavailability. For instance, novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides exhibited high antimycobacterial activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) as low as 1.25 μg/mL, indicating their potential as anti-tuberculosis agents .

Case Study: Benzene-Poly-Carboxylic Acid Complex

A study on Benzene-Poly-Carboxylic Acid Complex (BP-C1) demonstrated its ability to reduce cell viability in human breast cancer cells significantly. The compound induced apoptosis and activated caspases, suggesting a mechanism that could lead to new therapeutic strategies for cancer treatment .

Organic Synthesis

Role in Chemical Reactions

This compound serves as a crucial reagent in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including esterification and amidation reactions. A comprehensive study indicated that carboxylic acids are essential for synthesizing complex organic molecules due to their capacity to form stable intermediates .

Data Table: Reactivity of Carboxylic Acids in Organic Synthesis

Reaction TypeExample ReactionKey Observations
EsterificationCarboxylic acid + AlcoholForms esters; requires acid catalyst
AmidationCarboxylic acid + AmineProduces amides; often facilitated by coupling agents
DecarboxylationCarboxylic acid → HydrocarbonReleases CO₂; significant in synthetic pathways

Biochemical Applications

Production of Carboxylic Acids

This compound is integral to biochemical processes, particularly in the production of various carboxylic acids through microbial fermentation. Research has shown that specific bacteria can produce lactic and propionic acids under controlled conditions, which are valuable in food preservation and as building-block chemicals .

Case Study: Microbial Production

A study isolated Sphaerophorus prevot species from rumen microflora capable of producing butyric acid as a minor byproduct during fermentation. This highlights the potential for biotechnological applications of carboxylic acids derived from natural sources .

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Ammonium Sulfate: Provides nitrogen for plant growth.

    Magnesium Sulfate: Reduces muscle contractions by inhibiting calcium influx.

    Manganese Sulfate: Acts as a cofactor for enzymes involved in metabolic processes.

    Sodium Bicarbonate: Neutralizes acids by forming carbon dioxide and water.

    Zinc Sulfate: Functions as a cofactor for numerous enzymes and supports immune function.

Comparison with Similar Compounds

Carboxylin is compared here with structurally and functionally analogous compounds, focusing on chemical properties, analytical methods, and biological effects.

Structural Analogs: Carboxylated Cellulose Derivatives

Property This compound (Oxidized Cellulose) Carboxymethyl Cellulose (CMC) Hydroxyethyl Cellulose (HEC)
Functional Group Carboxyl (-COOH) Carboxymethyl (-CH₂COOH) Hydroxyethyl (-CH₂CH₂OH)
Solubility Insoluble in water; forms slurries Water-soluble Water-soluble
Analytical Method Spectrophotometry (5.8 μm absorption) Titration (carboxyl content) Viscosity measurement
Applications Biomedical materials, wound dressings Food thickener, pharmaceutical binder Paint, cosmetic formulations

Key Differences :

  • This compound’s carboxyl groups enhance reactivity with metal ions (e.g., calcium), making it suitable for hemostatic applications. In contrast, CMC’s carboxymethyl groups improve water solubility, favoring industrial uses .
  • Analytical methods for this compound prioritize sensitivity (detecting <0.1 mmol/g), whereas CMC relies on bulk titration due to higher carboxyl content .

Functional Analogs: TCA Cycle Modulators

Compound This compound Sodium Citrate Succinic Acid
Role in TCA Cycle Alters intermediates in diabetes Substrate for citrate synthase Intermediate (succinate dehydrogenase)
Effect on Diabetes Reduces urea; modulates amino acids Enhances urinary citrate excretion Improves mitochondrial ATP production
Mechanism Unclear; potential antioxidant Alkalizes urine, inhibits stone formation Direct electron transport chain input
Clinical Use Experimental (animal models) Kidney stone prevention Under investigation for metabolic disorders

Key Differences :

  • This compound uniquely reduces urea levels in diabetic models, possibly by redirecting nitrogen metabolism, whereas citrate primarily affects urinary pH .
  • Succinic acid directly fuels the electron transport chain, unlike this compound, which may act indirectly via redox modulation .

Analytical Method Comparison

Method This compound Spectrophotometry Calcium Acetate Titration HPLC (for Carboxylic Acids)
Sensitivity 0.1 mmol/g 0.5 mmol/g 0.01 mmol/g
Sample Prep Polystyrene-cellulose slurry Aqueous dissolution Liquid chromatography
Time Efficiency Moderate (requires calibration) Fast Slow (30+ minutes per run)
Cost Low Low High

Key Insight : this compound’s spectrophotometric method balances cost and sensitivity but is less precise than HPLC, which is reserved for high-accuracy applications .

Research Findings and Contradictions

  • Metabolic Effects: this compound’s reduction of urea in diabetic rabbits contrasts with citrate’s lack of urea modulation, suggesting distinct mechanisms . However, its exact biochemical pathway remains uncharacterized, creating a knowledge gap.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Carboxylin to ensure reproducibility?

  • Methodological Answer : Follow standardized synthesis procedures with detailed documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts). Characterize the compound using spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC, GC-MS). Provide raw spectral data in supplementary materials, including purity assessments via elemental analysis or mass spectrometry. For reproducibility, include step-by-step protocols for intermediate isolation and purification (e.g., recrystallization, column chromatography) .
  • Data Example : A synthesis protocol might specify "refluxing at 80°C for 12 hours in anhydrous ethanol with a 1:1.2 molar ratio of precursor X to reagent Y," validated by NMR peaks at δ 2.3 (singlet, 3H) and δ 7.1–7.3 (aromatic multiplet) .

Q. How can researchers validate the structural identity of this compound when conflicting spectral data arise?

  • Methodological Answer : Cross-validate using complementary techniques (e.g., X-ray crystallography for definitive structural confirmation). Compare experimental data with computational simulations (DFT for NMR chemical shifts) or literature benchmarks. If discrepancies persist, investigate possible isomerization, solvate formation, or impurities via TGA/DSC for thermal stability analysis .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :

Assay Optimization : Ensure in vitro models (e.g., cell lines, enzyme assays) reflect physiological conditions (pH, temperature, cofactors).

Pharmacokinetic Analysis : Evaluate bioavailability, metabolism (e.g., hepatic microsomal assays), and protein binding to identify in vivo inactivation pathways.

Dose-Response Reconciliation : Compare IC₅₀ values from in vitro assays with plasma concentrations achieved in vivo. Adjust dosing regimens or explore prodrug formulations if poor absorption is observed .

  • Case Study : A 2023 study found this compound’s in vitro IC₅₀ of 5 μM against Enzyme Z but no efficacy in murine models. Follow-up ADME studies revealed rapid hepatic clearance (t₁/₂ = 15 min), prompting co-administration with CYP450 inhibitors to enhance bioavailability .

Q. How should researchers design studies to investigate this compound’s mechanism of action amid competing hypotheses (e.g., receptor antagonism vs. epigenetic modulation)?

  • Methodological Answer :

  • Hypothesis Testing : Use knockout models (CRISPR/Cas9) or selective inhibitors to isolate pathways. For example, silence Receptor A in cell lines and measure this compound’s activity to confirm dependence.
  • Omics Integration : Perform transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to identify differentially expressed genes/proteins post-treatment. Validate hits via siRNA or Western blot .
    • Data Interpretation : A 2024 study combined ChIP-seq (for histone modification analysis) and calcium flux assays, revealing this compound’s dual role in HDAC inhibition and GPCR antagonism .

Q. Data Analysis & Reporting

Q. What frameworks are effective for analyzing contradictory results in this compound’s toxicity profiles across studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if Study A reports hepatotoxicity but Study B does not:

Meta-Analysis : Pool raw data to assess dose-dependent effects or interspecies variability.

Experimental Replication : Repeat assays using identical cell lines/animal strains and dosing schedules.

Contextual Factors : Evaluate differences in vehicle solvents (e.g., DMSO vs. saline) or diet/metabolic interactions .

Q. How can researchers enhance methodological transparency when reporting this compound’s bioactivity data?

  • Methodological Answer :

  • MIAME Compliance : Detail assay conditions (e.g., cell passage number, serum batch).
  • Negative Controls : Include baseline activity measurements for untreated samples and reference compounds (e.g., positive/negative controls for enzyme inhibition).
  • Statistical Rigor : Report effect sizes, confidence intervals, and power analysis to justify sample sizes. Use platforms like PRIDE or ChEMBL for raw data deposition .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure ethical compliance when extending this compound research to human-derived samples?

  • Methodological Answer :

IRB Approval : Submit protocols for ethical review, emphasizing informed consent for primary cell lines (e.g., hepatocytes from biopsies).

Gender/Sex Analysis : Adhere to SAGER guidelines by stratifying data by sex in preclinical models and disclosing limitations in generalizability .

Data Anonymization : Use coded identifiers for patient-derived samples to protect privacy .

Properties

CAS No.

37330-47-5

Molecular Formula

CH9MgMnN2NaO15S3

Molecular Weight

487.5 g/mol

IUPAC Name

diazanium;magnesium;sodium;hydrogen carbonate;manganese(2+);trisulfate

InChI

InChI=1S/CH2O3.Mg.Mn.2H3N.Na.3H2O4S/c2-1(3)4;;;;;;3*1-5(2,3)4/h(H2,2,3,4);;;2*1H3;;3*(H2,1,2,3,4)/q;2*+2;;;+1;;;/p-5

InChI Key

IUIYEXCXIIWZQN-UHFFFAOYSA-I

SMILES

C(=O)(O)[O-].[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2].[Mn+2]

Canonical SMILES

C(=O)(O)[O-].[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2].[Mn+2]

Key on ui other cas no.

37330-47-5

Synonyms

ammonium - magnesium - manganese - sodium bicarbonate - zinc sulfate
ammonium, magnesium, manganese, sodium bicarbonate, zinc sulfate drug combination
carboxylin
carboxyline

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.